molecular formula C22H26F2N2O2S2 B2871293 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 301194-12-7

2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2871293
CAS No.: 301194-12-7
M. Wt: 452.58
InChI Key: FYFWVQMNYQGFMX-UHFFFAOYSA-N
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Description

2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic bis-acetamide derivative of significant interest in chemical and pharmaceutical research. This compound features a unique structure with two 4-fluorophenylacetamide groups connected by a hexane-1,6-diylbis(thio) linker. The incorporation of fluorine atoms is a strategic design element, as fluorinated organic compounds are renowned in modern agrochemical and pharmaceutical development for their enhanced metabolic stability, improved membrane permeability, and increased lipophilicity compared to their non-fluorinated counterparts . The sulfur-based linker may contribute to the compound's electronic properties and potential for specific molecular interactions. While the specific biological profile of this compound is an area of active investigation, its structural framework suggests broad potential as a key intermediate in medicinal chemistry. Researchers can utilize this high-purity material to explore the development of novel therapeutic agents or to study structure-activity relationships (SAR) in compounds targeting a range of pathologies. Furthermore, its core structure makes it a valuable building block for synthesizing more complex chemical entities in drug discovery programs. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N2O2S2/c23-17-5-9-19(10-6-17)25-21(27)15-29-13-3-1-2-4-14-30-16-22(28)26-20-11-7-18(24)8-12-20/h5-12H,1-4,13-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFWVQMNYQGFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide , also known by its CAS number 301194-12-7 , is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The compound features several key structural components:

  • Fluorophenyl group : Enhances lipophilicity and potential biological activity.
  • Thioether linkages : May influence the compound's interaction with biological targets.
  • Acetamide functional group : Often associated with various pharmacological activities.

The molecular formula is C22H26F2N2O2S2C_{22}H_{26}F_2N_2O_2S_2, with a detailed structure represented in the following table:

ComponentDescription
Molecular FormulaC22H26F2N2O2S2C_{22}H_{26}F_2N_2O_2S_2
Key Functional GroupsThioether, Acetamide, Fluorophenyl
Structural ComplexityMulti-step organic synthesis required

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, which may include:

  • Formation of thioether linkages through nucleophilic substitution.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Acetamide formation through acylation reactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be crucial for preventing oxidative stress-related damage in cells. The presence of fluorine atoms in the structure may enhance this activity by stabilizing radical intermediates .

Antimutagenic Effects

Studies have demonstrated that derivatives of fluoroaryl compounds can exhibit antimutagenic properties, potentially reducing the mutagenicity induced by environmental toxins such as benzo[a]pyrene . This suggests that 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide could possess similar protective effects.

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, certain fluoroaryl derivatives have shown IC50 values in the nanomolar range against specific tumor cells, indicating potent anticancer activity . The compound's unique structure may contribute to its efficacy against cancer cells.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of fluoroaryl derivatives, finding that they significantly reduced oxidative stress markers in vitro. The results suggested that modifications to the aromatic rings could enhance this effect .
  • Mutagenicity Assessment : In a mutagenicity assay using Salmonella typhimurium, several fluoroaryl compounds were tested for their ability to inhibit mutagen-induced DNA damage. The results indicated that these compounds could effectively reduce mutagenesis under specific conditions, highlighting their potential as chemopreventive agents .
  • Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of related compounds revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Fluorination Patterns

a. 2-[(4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
  • Key differences :
    • Substituents : 2,4-Difluorophenyl groups instead of 4-fluorophenyl.
    • Chain length : Butyl spacer instead of hexyl.
  • Implications :
    • Increased fluorine content may alter electronic properties and steric hindrance.
    • Shorter chain reduces lipophilicity compared to the target compound .
b. 2-Chloro-N-(4-fluorophenyl)acetamide
  • Key differences: Chlorine replaces sulfanyl-hexyl-sulfanyl moiety.
  • Implications: Reduced molecular weight (C₈H₆ClFNO vs.

Analogs with Varying Spacer Chains or Substituents

a. N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
  • Key features :
    • Cyclohexyl and propyl groups instead of sulfanyl-hexyl chain.
    • Molecular weight: 334.206 g/mol.
  • Synthesis : 81% yield via multicomponent reaction .
  • Physical properties : Melting point 150–152°C, higher than typical sulfanyl derivatives .
b. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Key differences: Methoxyphenyl and aminophenyl groups instead of fluorophenyl.
  • Biological relevance : Antimicrobial activity attributed to amide and sulfanyl moieties .

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